molecular formula C4H11Cl2N2O2P B1580618 Palifosfamide CAS No. 31645-39-3

Palifosfamide

Cat. No.: B1580618
CAS No.: 31645-39-3
M. Wt: 221.02 g/mol
InChI Key: BKCJZNIZRWYHBN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Palifosfamide is a novel DNA alkylator and the active metabolite of ifosfamide, with antitumor activity . After metabolic activation, this compound alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Cellular Effects

This compound has broad activity in a panel of sarcoma cell lines . It inhibits tumor growth in osteosarcoma and rhabdomyosarcoma xenografts . The cytotoxic effect of this compound against these sarcoma cell lines is thought to be due to its alkylating effect, causing irreversible DNA crosslinking and cell death .

Molecular Mechanism

The mechanism of action of this compound involves metabolic activation, where it alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Temporal Effects in Laboratory Settings

Stabilized this compound administered to mice suppresses MX-1 tumor growth by greater than 80% with 17% complete antitumor responses . Oral bioavailability in rats is 48-73% of parenteral administration, and antitumor activity in mice is equivalent by both routes .

Dosage Effects in Animal Models

The maximum tolerated dose (MTD) of this compound lysine in mice was determined to be 100 mg/kg per day for three consecutive days . Tumor growth inhibition was seen in both osteosarcoma xenografts and the rhabdomyosarcoma xenograft, resulting in a significant difference in event-free survival between the control and the treated groups .

Metabolic Pathways

This compound does not need to undergo the metabolic activation and hence has two potential advantages: it does not generate acrolein and chloracetaldehyde as toxic metabolites and potentially may have a favorable toxicity profile compared to ifosfamide . It bypasses one of the known resistance mechanisms mediated by ALDHs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of palifosfamide involves a multi-step synthetic process. One common method includes the synthesis of isophosphoramide mustard phenyl ester as an intermediate . The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring the purity and stability of the compound. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Properties

IUPAC Name

bis(2-chloroethylamino)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJZNIZRWYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(NCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865605
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis.
Record name Palifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

31645-39-3
Record name N,N′-Bis(2-chloroethyl)phosphorodiamidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31645-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palifosfamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isophosphoramide mustard
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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